molecular formula C22H25N5O5 B2385370 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1775402-99-7

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2385370
CAS No.: 1775402-99-7
M. Wt: 439.472
InChI Key: APIRIYUJNGMSMG-UHFFFAOYSA-N
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a pyrimidoazepine core, and a methoxyphenylacetamide moiety. Its intricate molecular architecture suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the oxadiazole ring, followed by the construction of the pyrimidoazepine core. The final step involves the attachment of the methoxyphenylacetamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Advanced techniques such as automated synthesis and high-throughput screening may also be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, which could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, pyrimidoazepine analogs, and methoxyphenylacetamide compounds. These molecules share structural features with 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide, but may differ in their specific functional groups or overall molecular architecture.

Uniqueness

What sets this compound apart is its combination of an oxadiazole ring, a pyrimidoazepine core, and a methoxyphenylacetamide moiety. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5/c1-3-18-24-20(25-32-18)19-15-10-5-4-8-12-26(15)22(30)27(21(19)29)13-17(28)23-14-9-6-7-11-16(14)31-2/h6-7,9,11H,3-5,8,10,12-13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRIYUJNGMSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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